![molecular formula C47H52N2O10 B14797916 [6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)

[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CAY10455 is a synthetic analog of arachidonoyl ethanolamide (anandamide; AEA). It is non-fluorescent extracellularly but exhibits bright fluorescence at 530 nm inside cells due to esterase-mediated cleavage . This compound is primarily used in scientific research to study the uptake and transport mechanisms of anandamide and its analogs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CAY10455 involves the modification of arachidonoyl ethanolamide. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves esterification reactions and the use of specific reagents to achieve the desired fluorescent properties .

Industrial Production Methods

Industrial production methods for CAY10455 are not widely documented. The compound is typically produced in specialized laboratories and research facilities that have the capability to handle complex organic synthesis and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

CAY10455 undergoes esterase-mediated cleavage, which is a type of hydrolysis reaction. This reaction is crucial for its fluorescent properties inside cells .

Common Reagents and Conditions

The esterase-mediated cleavage of CAY10455 occurs under physiological conditions within cells. The presence of esterases, which are enzymes that catalyze the hydrolysis of ester bonds, is essential for this reaction .

Major Products Formed

The major product formed from the esterase-mediated cleavage of CAY10455 is a fluorescent compound that exhibits bright fluorescence at 530 nm .

Aplicaciones Científicas De Investigación

CAY10455 is widely used in scientific research to study the uptake and transport mechanisms of anandamide and its analogs. It is particularly useful in the following areas:

Mecanismo De Acción

CAY10455 exerts its effects through esterase-mediated cleavage inside cells. Once inside the cell, esterases cleave the compound, resulting in the release of a fluorescent product that exhibits bright fluorescence at 530 nm . This mechanism allows researchers to study the uptake and transport of anandamide analogs in real-time .

Comparación Con Compuestos Similares

CAY10455 is unique due to its specific fluorescent properties and its ability to compete with anandamide for the same transporter. Similar compounds include:

Arachidonoyl ethanolamide (anandamide; AEA): The natural ligand that CAY10455 is an analog of.

Tritiated AEA: Another analog used in research to study anandamide transport.

CAY10455 stands out because it is non-fluorescent extracellularly but becomes highly fluorescent inside cells, making it a valuable tool for studying cellular uptake mechanisms .

Propiedades

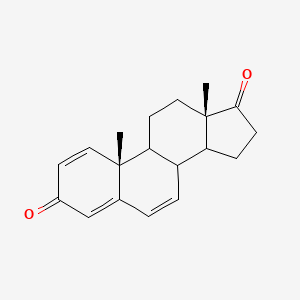

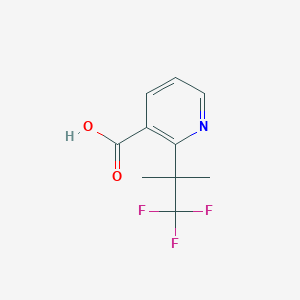

Fórmula molecular |

C47H52N2O10 |

|---|---|

Peso molecular |

804.9 g/mol |

Nombre IUPAC |

[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

InChI |

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8+,12-11+,15-14+,18-17+ |

Clave InChI |

LQMHXQGEEUIVLB-ZMDWBYSWSA-N |

SMILES isomérico |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)

![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)

![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)

![[(4-Fluoropiperidin-4-yl)methyl][(5-methylpyridin-2-yl)methyl]amine trihydrochloride](/img/structure/B14797881.png)

![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B14797888.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797904.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)